![molecular formula C15H18BrNO2 B12303359 benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B12303359.png)
benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(bromometil)-7-azabiciclo[221]heptano-7-carboxilato de bencilo es un compuesto orgánico complejo con una estructura bicíclica única.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 2-(bromometil)-7-azabiciclo[2.2.1]heptano-7-carboxilato de bencilo normalmente implica múltiples pasos. Un método común comienza con la preparación del núcleo azabiciclo[2.2.1]heptano, seguido de la introducción del grupo bromometil y la funcionalidad éster bencílico. Las condiciones de reacción a menudo implican el uso de bases fuertes, como el hidruro de sodio, y solventes como la dimetilformamida (DMF) para facilitar las reacciones.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(bromometil)-7-azabiciclo[2.2.1]heptano-7-carboxilato de bencilo experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El grupo bromometil puede ser sustituido por otros nucleófilos, como aminas o tioles, para formar nuevos derivados.
Reacciones de Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reacciones de Reducción: La reducción se puede utilizar para convertir el grupo éster en un alcohol o para reducir otros grupos funcionales dentro de la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Nucleófilos: Como aminas, tioles y alcoholes.
Agentes Oxidantes: Como permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Agentes Reductores: Como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución con aminas pueden producir derivados de aminas, mientras que las reacciones de oxidación pueden producir ácidos carboxílicos o cetonas.
Aplicaciones Científicas De Investigación
El 2-(bromometil)-7-azabiciclo[2.2.1]heptano-7-carboxilato de bencilo tiene varias aplicaciones de investigación científica:
Química Medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos dirigidos al sistema nervioso central.
Síntesis Orgánica: El compuesto sirve como intermedio en la síntesis de moléculas orgánicas complejas, incluidos productos naturales y polímeros.
Ciencia de Materiales: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como alta estabilidad térmica y resistencia mecánica.
Mecanismo De Acción
El mecanismo de acción del 2-(bromometil)-7-azabiciclo[2.2.1]heptano-7-carboxilato de bencilo implica su interacción con objetivos moleculares específicos. El grupo bromometil puede actuar como un electrófilo, reaccionando con sitios nucleofílicos en proteínas u otras biomoléculas. Esta interacción puede modular la actividad de enzimas o receptores, lo que lleva a diversos efectos biológicos. La estructura bicíclica del compuesto también contribuye a su afinidad de unión y especificidad para ciertos objetivos moleculares.
Comparación Con Compuestos Similares
Compuestos Similares
2-Bencil-7-bromo-2-azabiciclo[2.2.1]heptano: Este compuesto comparte una estructura central similar pero carece del grupo carboxilato.
Terc-butil 7-bromo-2-azabiciclo[2.2.1]heptano-2-carboxilato: Este compuesto tiene un grupo éster terc-butílico en lugar de un éster bencílico.
2-Boc-7-amino-2-azabiciclo[2.2.1]heptano: Este compuesto presenta un grupo amino protegido por un grupo Boc (terc-butoxicarbonilo).
Unicidad
El 2-(bromometil)-7-azabiciclo[221]heptano-7-carboxilato de bencilo es único debido a su combinación de un grupo bromometil y una funcionalidad éster bencílico.
Propiedades
Fórmula molecular |
C15H18BrNO2 |
|---|---|
Peso molecular |
324.21 g/mol |
Nombre IUPAC |
benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c16-9-12-8-13-6-7-14(12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Clave InChI |
RCMWGXISMDABBX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


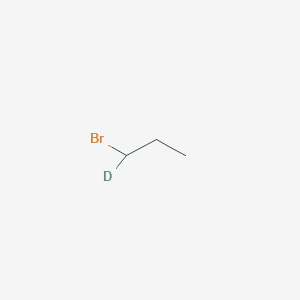

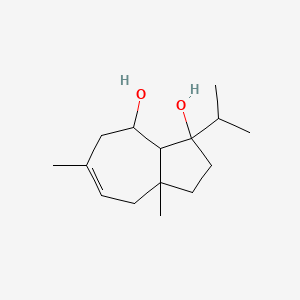
![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)
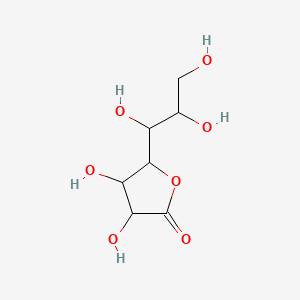
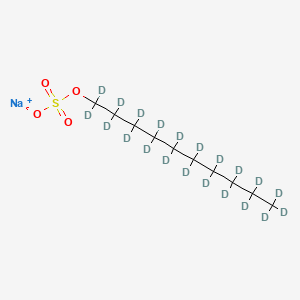
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)
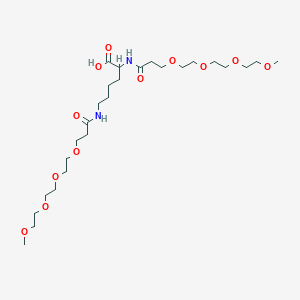
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)
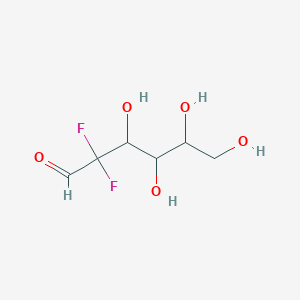
![[3-Hydroxy-5-oxo-4-pentyl-5h-furan-(2z)-ylidene]-acetic acid](/img/structure/B12303360.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
